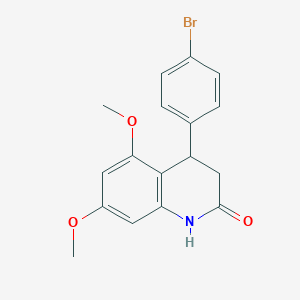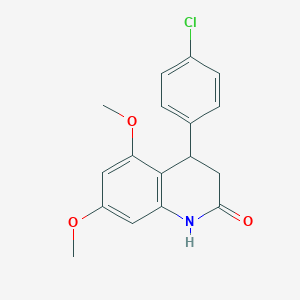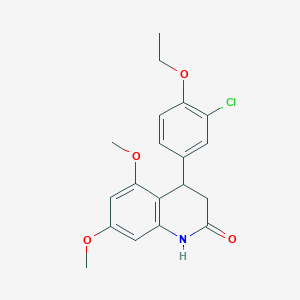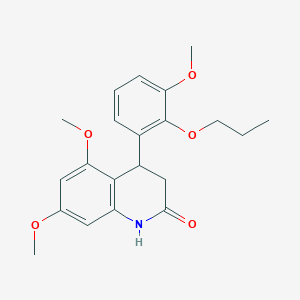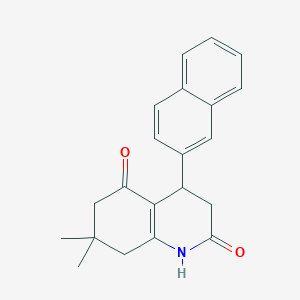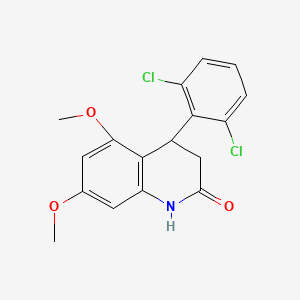
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
描述
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as DDQ, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. DDQ is a quinolinone derivative that has been extensively studied for its ability to act as an oxidizing agent and its potential as a synthetic reagent.
作用机制
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as an oxidizing agent by accepting electrons from a substrate and transferring them to a co-oxidant, such as oxygen or water. The oxidation of a substrate by 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone involves a series of radical intermediates and can proceed through a variety of pathways, depending on the nature of the substrate and reaction conditions.
Biochemical and Physiological Effects:
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been reported to induce oxidative stress and apoptosis in cancer cells, and to inhibit the growth of tumor cells in animal models. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone as a reagent in organic synthesis include its high reactivity, selectivity, and versatility. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone can be used to oxidize a wide range of functional groups, and it can be used in both aqueous and organic solvents. However, the use of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments has some limitations, including its toxicity and potential for explosive decomposition under certain conditions. Careful handling and disposal of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone are necessary to ensure safety in the laboratory.
未来方向
There are many potential future directions for research on 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is the development of new synthetic methods and applications for 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in organic synthesis. Another area of interest is the investigation of the biochemical and physiological effects of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in different disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new derivatives and analogs of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
In conclusion, 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a chemical compound with unique properties and potential applications in organic synthesis and biomedical research. The synthesis of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a complex process that requires careful control of reaction conditions and purification steps. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone acts as an oxidizing agent and has a range of biochemical and physiological effects in vitro and in vivo. The use of 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments has some limitations, but there are many potential future directions for research on 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone.
科学研究应用
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in organic synthesis. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a powerful oxidizing agent that can be used to convert alcohols to aldehydes and ketones, and to oxidize a variety of functional groups, including sulfides, amines, and ethers. 4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has also been used as a reagent in the synthesis of natural products, pharmaceuticals, and other organic compounds.
属性
IUPAC Name |
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-9-6-13-17(14(7-9)23-2)10(8-15(21)20-13)16-11(18)4-3-5-12(16)19/h3-7,10H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFQAKHBWWKDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=C(C=CC=C3Cl)Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



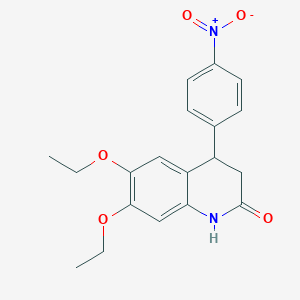

![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)



